N-mesityl-2-phenylacetamide
CAS No.:
Cat. No.: VC0963460
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19NO |
---|---|
Molecular Weight | 253.34 g/mol |
IUPAC Name | 2-phenyl-N-(2,4,6-trimethylphenyl)acetamide |
Standard InChI | InChI=1S/C17H19NO/c1-12-9-13(2)17(14(3)10-12)18-16(19)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,18,19) |
Standard InChI Key | OSCOIYHGLWJKME-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2)C |
Introduction
Chemical Structure and Properties
N-mesityl-2-phenylacetamide consists of a phenylacetamide core with a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom of the amide functional group. The compound features an amide linkage between the phenylacetic acid moiety and the mesityl amine component.
Structural Components
The structure can be divided into three key components:
-
Phenylacetyl group: Derived from phenylacetic acid
-
Amide linkage: The C(=O)-N functional group
-
Mesityl group: A 2,4,6-trimethyl-substituted phenyl ring
Physical Properties
While specific data for N-mesityl-2-phenylacetamide is limited in the available research, we can estimate its properties based on related compounds. The 2-phenylacetamide core, for instance, has the following properties:
Property | 2-Phenylacetamide | N-mesityl-2-phenylacetamide (estimated) |
---|---|---|
Molecular Formula | C₈H₉NO | C₁₇H₁₉NO |
Molecular Weight | 135.163 g/mol | 253.34 g/mol (calculated) |
Physical Appearance | White crystalline solid | Likely white to off-white crystalline solid |
Melting Point | 156 °C | Expected to be different due to mesityl substitution |
Solubility | Slightly soluble in water | Likely less water-soluble, more soluble in organic solvents |
The mesityl group would significantly increase the molecular weight and likely affect the compound's solubility, making it more lipophilic compared to simple phenylacetamide .
Synthesis Methods
General Synthetic Approach
The synthesis of N-mesityl-2-phenylacetamide can be achieved through several routes, with the most common approach being the reaction between phenylacetyl chloride and 2,4,6-trimethylaniline (mesitylamine). A general synthesis route would follow:
-
Formation of phenylacetyl chloride from phenylacetic acid
-
Reaction of the acid chloride with mesitylamine
-
Purification of the resulting amide
Detailed Synthetic Procedure
Based on analogous synthetic methods for similar compounds, a potential synthesis could involve:
-
Activation of phenylacetic acid with thionyl chloride (SOCl₂) to form phenylacetyl chloride
-
Reaction of phenylacetyl chloride with mesitylamine in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane
-
Workup and purification via recrystallization or column chromatography
Similar procedures have been utilized for the preparation of related N-aryl-substituted phenylacetamides as documented in literature .
Spectroscopic Characterization
NMR Spectroscopy
Based on the structural features and data from related compounds, the expected NMR signals for N-mesityl-2-phenylacetamide would include:
¹H NMR (estimated)
-
Aromatic protons of the phenyl group: δ 7.20-7.40 ppm (multiplet)
-
Aromatic protons of the mesityl group: δ 6.80-7.00 ppm (singlet)
-
Methylene protons (-CH₂-): δ 3.60-3.80 ppm (singlet)
-
Methyl protons of mesityl group: δ 2.20-2.40 ppm (singlets)
-
NH proton: δ 7.50-8.00 ppm (broad singlet)
¹³C NMR (estimated)
-
Carbonyl carbon: δ 166-170 ppm
-
Aromatic carbons: δ 125-140 ppm
-
Methylene carbon: δ 43-45 ppm
-
Methyl carbons: δ 18-21 ppm
Mass Spectrometry
The expected molecular ion peak would be at m/z 253, corresponding to the molecular formula C₁₇H₁₉NO. Fragmentation patterns would likely show loss of the phenylacetyl group and cleavage of the amide bond.
Structural Analogs and Comparisons
Comparison with Related Compounds
Several structurally related compounds provide insight into the properties and characteristics of N-mesityl-2-phenylacetamide:
Compound | Molecular Formula | Key Structural Difference |
---|---|---|
2-Phenylacetamide | C₈H₉NO | Lacks N-substitution |
2-Fluoro-N-mesityl-2-phenylacetamide | C₁₇H₁₈FNO | Contains α-fluoro substitution |
N-(2-methylsulfanylphenyl)-2-phenylacetamide | C₁₅H₁₅NOS | Contains methylsulfanyl group instead of mesityl |
Fluorinated Derivative
The 2-fluoro-N-mesityl-2-phenylacetamide compound (documented in search result 2) is particularly relevant as it differs only by a fluorine atom at the α-position. This compound was synthesized via a reaction between 2-fluoro-N-mesityl-3-oxobutanamide and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of TBAF .
Structure-Activity Relationships
Influence of Mesityl Group
The mesityl substituent on the nitrogen atom would significantly impact the compound's properties compared to unsubstituted phenylacetamide:
-
Enhanced lipophilicity due to the three methyl groups
-
Altered hydrogen bonding capabilities of the amide NH group
-
Increased steric hindrance around the amide functionality
-
Potentially modified metabolic stability
Comparison with Pharmaceutically Active Analogs
Some phenylacetamide derivatives have shown pharmaceutical activity. For instance, the simple 2-phenylacetamide has been studied for its biological properties . The addition of the mesityl group to form N-mesityl-2-phenylacetamide would likely alter:
-
Receptor binding properties
-
Metabolic stability
-
Lipophilicity and membrane permeability
-
Protein binding characteristics
Future Research Directions
Synthesis Optimization
Further research could focus on:
-
Developing more efficient synthetic routes
-
Exploring green chemistry approaches
-
Investigating catalytic methods for preparation
Biological Activity Screening
Potential areas for biological investigation include:
-
Antimicrobial activity assessment
-
Anti-inflammatory potential
-
Enzyme inhibition studies
-
Structure-activity relationship development
Material Science Applications
The unique structural features of N-mesityl-2-phenylacetamide might be exploited in:
-
Development of novel polymeric materials
-
Creation of self-assembling systems
-
Design of new crystalline forms with specific properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume